
氯霉素 D5
描述
Chloramphenicol D5, also known as DL-threo-Chloramphenicol-d5, is a deuterium-labeled version of Chloramphenicol . Chloramphenicol is a broad-spectrum antibiotic that is effective against a wide variety of bacterial infections .
Synthesis Analysis
Chloramphenicol D5 can be synthesized and detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS). In one study, Chloramphenicol D5 was used as an internal standard in the analysis of Chloramphenicol in honey . In another study, Chloramphenicol D5 was used as an internal standard in the analysis of Chloramphenicol in milk .科学研究应用
氯霉素残留分析
氯霉素 D5 是氯霉素的同位素标记形式,通常用作分析方法中的内标,用于检测生物样品中的氯霉素残留。例如,彭戈夫等人(2005 年)利用氯霉素衍生化分析了局部使用含氯霉素产品的奶牛的牛奶、血浆和尿液中的氯霉素残留 (彭戈夫、弗拉伊斯、扎德尼克、马林舍克和波加奇尼克,2005 年)。同样,奥兹坎和艾坎(2013 年)在他们的液相色谱-电喷雾电离(ESI)-MS 方法中使用 d5-CAP(this compound)作为内标,用于测定蜂蜜、牛奶和鸡蛋中的氯霉素 (奥兹坎和艾坎,2013 年)。
研究氯霉素衍生物
正在探索氯霉素及其衍生物(包括同位素标记形式)在开发具有更好药理特性的新药方面的潜力。迪诺斯等人(2016 年)回顾了合成氯霉素衍生物的努力,重点介绍了它们在研究核糖体催化中心的可塑性(氯霉素的主要靶标)中的作用 (迪诺斯、阿萨纳索普洛斯、米西里、贾诺普卢、弗拉乔贾尼斯、帕帕多普洛斯、帕帕约安努和卡尔帕克西斯,2016 年)。
评估食品安全中的氯霉素
氯霉素的同位素形式(如this compound)在食品安全评估中至关重要。尼科利奇等人(2006 年)开发了一种使用 CAP-D5 作为内标的方法,用于提取和分析牛奶中的氯霉素,确保乳制品的安全性 (尼科利奇、韦内克-巴罗索和马克斯,2006 年)。
先进的分析技术
在分析化学中,this compound 用于液相色谱-电喷雾电离串联质谱(LC-ESI-MS-MS)等复杂方法中。蒂亚吉等人(2008 年)描述了一种使用 d5-氯霉素作为内标测定虾组织中氯霉素的方法,展示了此类技术的精确度和准确性 (蒂亚吉、韦内卡尔、卡鲁纳萨加尔和卡鲁纳萨加尔,2008 年)。
作用机制
Target of Action
Chloramphenicol D5, also known as chloramphenicol-d5, primarily targets the bacterial ribosome . It binds to the 23S rRNA on the 50S subunit of the bacterial ribosome . The bacterial ribosome is responsible for protein synthesis in bacteria, and by targeting it, Chloramphenicol D5 can effectively inhibit bacterial growth .
Mode of Action
Chloramphenicol D5 interacts with its target, the bacterial ribosome, by binding to it and blocking peptidyl transferase . This action inhibits protein synthesis within the bacterial cell . As a result, bacterial growth is stopped, making Chloramphenicol D5 a bacteriostatic antibiotic . It may also be bactericidal in high concentrations .
Biochemical Pathways
The initial biotransformation steps of Chloramphenicol D5 involve the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH . Among these, the isomerization is a newly discovered biotransformation pathway of Chloramphenicol D5 . These transformations are carried out by various enzymes and microbial players .
Pharmacokinetics
Chloramphenicol D5 is lipid-soluble, which allows it to diffuse through the bacterial cell membrane . This property significantly impacts its bioavailability. Most of a Chloramphenicol D5 dose is metabolized by the liver to inactive products, with only 5 to 15% of Chloramphenicol D5 excreted unchanged in the urine . The elimination half-life is approximately 4 hours .
Result of Action
The molecular and cellular effects of Chloramphenicol D5’s action primarily involve the inhibition of bacterial growth by stopping the production of proteins . This action results in the effective treatment of a variety of bacterial infections .
Action Environment
The action, efficacy, and stability of Chloramphenicol D5 can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect the biotransformation of Chloramphenicol D5 . Additionally, the specific strain of bacteria present can also impact the effectiveness of Chloramphenicol D5 .
安全和危害
未来方向
Research is ongoing to develop and validate methods for the detection and quantification of Chloramphenicol and its derivatives in various samples . This includes the development of more sensitive and accurate methods for analyzing Chloramphenicol in animal tissues . Additionally, there is interest in the potential revival of old antibiotics like Chloramphenicol, given the rise of antibiotic resistance .
生化分析
Biochemical Properties
Chloramphenicol D5 plays a vital role in biochemical reactions. It interacts with various enzymes and proteins, particularly a novel glucose-methanol-choline oxidoreductase found in Sphingomonas sp. and Caballeronia sp., which is responsible for the oxidization of the C3-OH group in Chloramphenicol D5 . The nature of these interactions involves the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of Chloramphenicol D5 .
Cellular Effects
Chloramphenicol D5 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The presence of Chloramphenicol D5 in the environment can disturb ecosystem stability and lead to the emergence of antibiotic resistance genes .
Molecular Mechanism
The molecular mechanism of Chloramphenicol D5 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The initial biotransformation steps include the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of Chloramphenicol D5 .
Temporal Effects in Laboratory Settings
Over time, Chloramphenicol D5 undergoes changes in its effects in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Chloramphenicol D5 vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .
Metabolic Pathways
Chloramphenicol D5 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of Chloramphenicol D5 and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1/i1D,2D,3D,4D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWVCIJKGZOK-CJBPKKHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@]([2H])([C@@H](CO)NC(=O)C(Cl)Cl)O)[2H])[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Chloramphenicol-d5 and how is it primarily used in research?
A1: Chloramphenicol-d5 is a deuterated analog of the antibiotic chloramphenicol. It serves as an internal standard in analytical chemistry, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of chloramphenicol residues in various matrices like food products and animal tissues. [, , , , , , , , , , , ]
Q2: Can you elaborate on the concept of "matrix effects" in analytical chemistry and how Chloramphenicol-d5 helps to address them?
A3: Matrix effects refer to the influence of components other than the analyte of interest (in this case, Chloramphenicol) within a sample that can interfere with the ionization and detection processes during mass spectrometry. These interferences can lead to inaccurate quantification. Using Chloramphenicol-d5 as an internal standard helps to correct for these matrix effects because it is expected to be affected by the matrix in a similar way as Chloramphenicol. By comparing the signal ratio of Chloramphenicol to Chloramphenicol-d5, researchers can obtain more reliable and accurate measurements of Chloramphenicol levels. []
Q3: What types of food products and animal tissues have been analyzed for Chloramphenicol residues using Chloramphenicol-d5 as an internal standard?
A4: Researchers have utilized Chloramphenicol-d5 in analyzing Chloramphenicol residues in a variety of food products, including honey [], milk [, ], dairy products [], and fish []. Moreover, studies have investigated Chloramphenicol residues in animal tissues such as chicken claws [], swine muscle [], pig urine [], and shrimp [], employing Chloramphenicol-d5 as an internal standard.
Q4: What specific regulatory guidelines have influenced the validation of analytical methods using Chloramphenicol-d5 for Chloramphenicol residue detection?
A5: The validation of analytical methods employing Chloramphenicol-d5 for determining Chloramphenicol residues often adheres to the criteria established by Commission Decision 2002/657/EC from the European Union. This directive sets performance requirements for analytical methods used in food safety control, ensuring the reliability and accuracy of Chloramphenicol residue detection in various matrices. [, ]
Q5: Have alternative sample preparation techniques been explored in conjunction with Chloramphenicol-d5 for Chloramphenicol analysis?
A6: Yes, research has explored alternative sample preparation techniques to enhance the efficiency of Chloramphenicol analysis. For instance, a study compared the use of ethyl acetate and alkalized ethyl acetate for extraction, followed by cleanup using MCX or LC-18 solid-phase extraction columns. This study highlighted the impact of sample preparation methods on matrix effects and the importance of selecting appropriate techniques for optimal Chloramphenicol quantification using Chloramphenicol-d5. []
Q6: Have any limitations or challenges been reported regarding the use of Chloramphenicol-d5 as an internal standard for Chloramphenicol analysis?
A7: One study indicated that while Chloramphenicol-d5 effectively mitigates matrix effects for Chloramphenicol, it might not be a universally suitable internal standard for the simultaneous determination of other related antibiotics, such as florfenicol and thiamphenicol. This finding suggests that the choice of internal standard should be carefully considered based on the specific analytes and matrix under investigation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


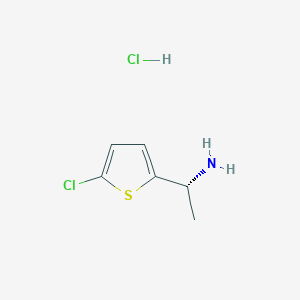
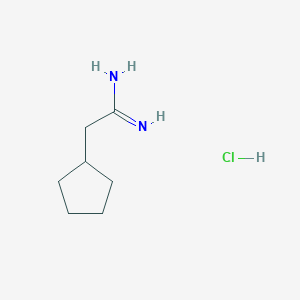
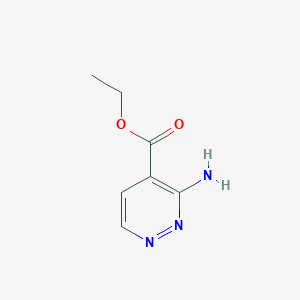
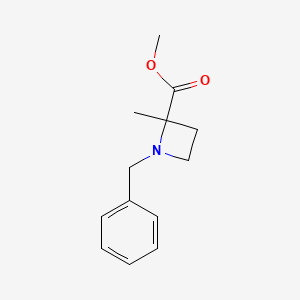
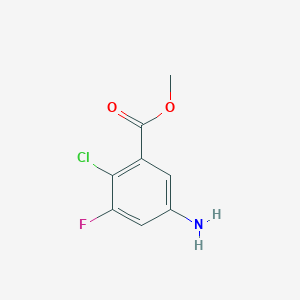
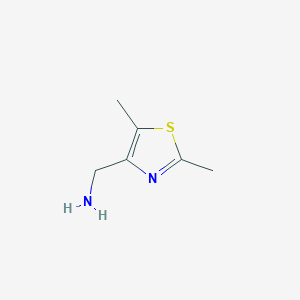


![4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1429833.png)
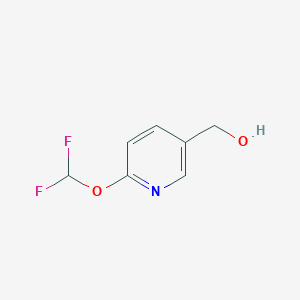
![6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1429838.png)

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B1429842.png)

